N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,5-dimethylbenzene-1-sulfonamide
Description
N-[2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a thiophene ring and dual benzenesulfonyl moieties. Its structure includes a central ethyl linker substituted with a benzenesulfonyl group and a thiophen-2-yl ring, while the sulfonamide nitrogen is attached to a 2,5-dimethylbenzene ring.
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S3/c1-15-10-11-16(2)19(13-15)28(24,25)21-14-20(18-9-6-12-26-18)27(22,23)17-7-4-3-5-8-17/h3-13,20-21H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVXJSQXDFUZIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,5-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. . The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,5-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions often involve Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,5-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antifungal activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiophene ring can interact with biological membranes and proteins. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural Analogues in Antimicrobial Research (Thiophene-Sulfonamide Hybrids)
Key Compounds :
- N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones (Foroumadi et al., 2005): These derivatives integrate a 5-bromo-substituted thiophene ring linked to a piperazinyl quinolone core via an oxoethyl group. Demonstrated potent antibacterial activity against Gram-positive and Gram-negative pathogens, attributed to the quinolone moiety’s DNA gyrase inhibition .
- N-[2-(5-(Methylthio)thiophen-2-yl)-2-oxoethyl]piperazinyl quinolones (Foroumadi et al., 2006): Substitution with a methylthio group enhanced lipophilicity and extended antibacterial spectrum compared to bromo analogs .
Comparison with Target Compound :
- Structural Differences: The target compound lacks the quinolone core, replacing it with a 2,5-dimethylbenzenesulfonamide group. This suggests a divergent mechanism of action, as quinolones are critical for antibacterial efficacy in compounds.
- Functional Groups: The thiophen-2-yl and sulfonamide groups are common features, but the absence of oxoethyl/oximinoethyl linkers in the target compound may reduce reactivity or alter target binding.
Sulfonamide Derivatives with Heterocyclic Modifications
Key Compound :
- N-{2-(2-Furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}-2,5-dimethoxybenzenesulfonamide (2024): Features a furan (2-furyl) ring instead of thiophene and a 2,5-dimethoxybenzene sulfonamide group. The molecular formula is C₂₀H₂₁NO₇S₂ (average mass: 467.51 g/mol) .
Comparison with Target Compound :
- Heterocycle Impact : Replacing thiophene with furan reduces aromaticity and electron density due to oxygen’s lower electronegativity compared to sulfur. This may affect π-π stacking interactions or metabolic stability.
- Molecular Weight : The target compound (estimated mass ~445 g/mol) is lighter than the analog, primarily due to furan’s lower mass and methoxy vs. methyl substitutions.
Thiophene-Containing Pharmacologically Active Compounds
Key Compounds :
- Rotigotine Hydrochloride: A dopamine agonist with a (S)-N-propyl-N-[2-(thiophen-2-yl)ethyl]aminotetralin backbone. Used in Parkinson’s disease therapy .
- Rotigotine Related Compound G: Features bis[2-(thiophen-2-yl)ethyl]amino groups (C₂₂H₂₅NOS₂·HCl, mass 420.03 g/mol) .
Comparison with Target Compound :
- Functional Groups : Rotigotine derivatives emphasize amine and tetralin moieties, whereas the target compound’s dual sulfonamide groups suggest distinct target selectivity (e.g., enzymes vs. neurotransmitter receptors).
- Thiophene Role : In Rotigotine, the thiophen-2-yl ethyl group enhances receptor binding affinity. In the target compound, the thiophene may contribute to hydrophobic interactions but lacks the amine linkage critical for dopaminergic activity.
Research Implications and Gaps
- Antimicrobial Potential: The target compound’s sulfonamide-thiophene architecture aligns with antimicrobial scaffolds, but the absence of quinolone or oxime groups limits direct extrapolation from .
- Metabolic and Solubility Profiles : Compared to ’s dimethoxy analog, the target’s methyl groups may enhance lipophilicity, favoring blood-brain barrier penetration—a trait observed in Rotigotine .
- Need for Empirical Data : Structural parallels suggest plausible enzyme inhibition (e.g., carbonic anhydrase) or receptor modulation, but functional studies are required to confirm bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
